Dihydrocorynantheine

Conformational analysis NMR spectroscopy Molecular modelling

Dihydrocorynantheine (DHC, CAS 4684‑43‑9) is a corynantheine‑type monoterpenoid indole alkaloid found in Corynanthe pachyceras, Uncaria rhynchophylla and related Rubiaceae species [REFS‑1]. It shares the pentacyclic corynantheine skeleton but differs from its closest structural analog corynantheine by saturation of the vinyl side‑chain to an ethyl group, a change that dramatically alters conformational dynamics, adrenoceptor selectivity and pharmacological duration [REFS‑2][REFS‑3].

Molecular Formula C22H28N2O3
Molecular Weight 368.5 g/mol
Cat. No. B8220724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrocorynantheine
Molecular FormulaC22H28N2O3
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34
InChIInChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13-
InChIKeyNMLUOJBSAYAYEM-AQTBWJFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrocorynantheine Procurement Guide: A Corynantheine-Type Indole Alkaloid with Distinct Conformational and Adrenoceptor Selectivity Profiles


Dihydrocorynantheine (DHC, CAS 4684‑43‑9) is a corynantheine‑type monoterpenoid indole alkaloid found in Corynanthe pachyceras, Uncaria rhynchophylla and related Rubiaceae species [REFS‑1]. It shares the pentacyclic corynantheine skeleton but differs from its closest structural analog corynantheine by saturation of the vinyl side‑chain to an ethyl group, a change that dramatically alters conformational dynamics, adrenoceptor selectivity and pharmacological duration [REFS‑2][REFS‑3]. DHC is not interchangeable with corynantheine, yohimbine, hirsutine or raubasine, and the quantitative evidence below defines precisely where differentiation matters for target‑specific selection or procurement.

Why Dihydrocorynantheine Cannot Be Replaced by Corynantheine, Yohimbine or Hirsutine in Target-Specific Workflows


Corynantheine‑type alkaloids display a deceptive structural homology that masks critical pharmacodynamic divergence. Dihydrocorynantheine possesses a saturated C‑18 ethyl side‑chain absent in corynantheine (vinyl) and a C‑3 α‑H configuration opposite to that of its C‑3 epimer hirsutine (C‑3 β‑H) [REFS‑1]. These subtle differences produce a 39‑fold reduction in rotamer exchange rate relative to corynantheine, invert the α₁/α₂ adrenoceptor selectivity ranking compared with yohimbine, and confer thermodynamic stability over hirsutine, which epimerizes to DHC under mild acid catalysis [REFS‑2][REFS‑3]. As a consequence, biological potency, selectivity, duration of action and chemical stability cannot be extrapolated across these analogs; each compound must be selected on its own quantitative merit for the intended assay or therapeutic model.

Quantitative Differentiation of Dihydrocorynantheine vs. Closest Analogs for Scientific Selection


Rotamer Exchange Rate: DHC Is 39‑Fold Slower Than Corynantheine, Dictating Distinct Conformational Dynamics

In a direct head‑to‑head dynamic ¹H NMR study, dihydrocorynantheine exhibited a rotamer exchange rate of 9 s⁻¹ at 0 °C, compared with 350 s⁻¹ for corynantheine under identical conditions, a 39‑fold difference attributable to the greater steric bulk of the ethyl vs. vinyl side‑chain [REFS‑1]. The activation enthalpy for DHC (ΔH‡ = 71 ± 6 kJ/mol) was substantially higher than for corynantheine (ΔH‡ = 60 ± 6 kJ/mol), and the entropy of activation also diverged (ΔS‡ = 33 ± 6 vs. 24 ± 6 J/mol·K) [REFS‑1]. Low‑temperature NOESY confirmed that the major and minor conformers of DHC place the methoxypropenoate side‑chain above and below the ring plane, respectively, with a free energy difference ΔG° = 1.1 kJ/mol at –40 °C [REFS‑1].

Conformational analysis NMR spectroscopy Molecular modelling

α₁/α₂ Adrenoceptor Selectivity: DHC Is the Most α₁‑Selective Among Yohimbine Congeners, Opposite to Yohimbine's α₂ Preference

In a systematic SAR study of 12 yohimbine analogs tested in pithed rat pressor assays, the α₁‑blocking potency order was (–)‑indoloquinolizidine > yohimbine > dihydrocorynantheine > β‑yohimbine, while the α₂‑blocking potency order was yohimbine > β‑yohimbine > (–)‑indoloquinolizidine > dihydrocorynantheine [REFS‑1]. The critical finding is that DHC exhibited the highest α₁/α₂ selectivity ratio within the four‑compound subset, whereas yohimbine showed the highest α₂/α₁ selectivity ratio [REFS‑1]. This orthogonal selectivity profile is controlled by the predominant conformation of the E‑ring carboxymethyl group and the planarity of the tetracyclic ring system [REFS‑1].

Adrenoceptor pharmacology Cardiovascular SAR Pithed rat assay

Chemical Stability: DHC Is the Thermodynamically Favored C‑3 Epimer Over Hirsutine in Acid‑Catalyzed Equilibrium

Hirsutine (C‑3 β‑H) undergoes quantitative acid‑catalyzed epimerization to dihydrocorynantheine (C‑3 α‑H) under acetic acid conditions, establishing DHC as the thermodynamically more stable C‑3 epimer [REFS‑1]. This was demonstrated during structural elucidation of Uncaria alkaloids, where hirsutine's configuration was confirmed by its conversion to DHC with concomitant optical rotation change matching authentic DHC standards [REFS‑1]. No reverse epimerization (DHC to hirsutine) has been reported under comparable conditions.

Epimerization Chemical stability Indole alkaloid chemistry

Vasorelaxation Potency: DHC Exhibits Significant Vasodilating Activity with IC₅₀ 6.73 μg/mL, Comparable in Efficacy but Distinct in Mechanism from Reference Antihypertensives

Dihydrocorynantheine concentration‑dependently relaxed phenylephrine‑precontracted rat thoracic aorta rings with an IC₅₀ of 6.73 μg/mL, while showing only weak inhibition of KCl‑induced contraction [REFS‑1]. In normotensive rats, DHC (5 mg/kg i.v.) reduced mean arterial blood pressure to a degree comparable with gambirine at the same dose, whereas pseudoyohimbine required 10 mg/kg to achieve a comparable effect, and callophylline was inactive [REFS‑2]. A separate patent disclosure claims that DHC‑derived formulations yield stronger and longer‑lasting blood‑pressure lowering than raubasine (ajmalicine), which requires repeated dosing due to short duration [REFS‑3].

Vasorelaxation Aortic ring assay Antihypertensive

Antileishmanial Activity with Parasite Selectivity: DHC Matches Corynantheine Against Leishmania major While Lacking Antiplasmodial Activity

In a comparative panel of five indole alkaloids from Corynanthe pachyceras, dihydrocorynantheine, corynantheine and corynantheidine all exhibited pronounced activity against Leishmania major promastigotes with IC₅₀ values of approximately 3 μM, while showing no significant in vitro activity against chloroquine‑sensitive Plasmodium falciparum [REFS‑1][REFS‑2]. Cytotoxicity in drug‑sensitive KB‑3‑1 and multidrug‑resistant KB‑V1 cell lines was low, indicating that DHC is not a substrate for P‑glycoprotein (P‑170) efflux and possesses a favorable therapeutic index for leishmaniasis screening [REFS‑1].

Antileishmanial Neglected tropical disease Selectivity screening

Engineered Biosynthesis: DHC Is Accessible via De Novo Yeast Fermentation, Providing a Scalable and Sustainable Procurement Route Independent of Plant Extraction

A fully integrated Saccharomyces cerevisiae platform has been reported that enables de novo biosynthesis of strictosidine at 30–40 mg/L and downstream conversion to heteroyohimbine and corynantheine‑type alkaloids, including dihydrocorynantheine, through expression of dihydrocorynantheine synthase (DCS) and accessory pathway enzymes [REFS‑1]. This engineered biosynthesis route circumvents seasonal and geographic constraints of plant‑derived extraction and offers enantioselective access to (+)‑DHC via formal total synthesis approaches that achieve up to 97% enantiomeric excess [REFS‑2].

Synthetic biology Engineered biosynthesis Yeast fermentation

Dihydrocorynantheine Application Scenarios Grounded in Quantitative Differentiation Evidence


α₁‑Adrenoceptor‑Biased Pharmacological Probes: DHC as a Selective Tool Compound Distinct from Yohimbine

In mechanistic studies of adrenoceptor subtype signaling, the inverted α₁/α₂ selectivity of DHC relative to yohimbine makes it the preferred tool when α₁‑biased blockade is required without confounding α₂‑mediated effects. The SAR data from pithed rat assays [REFS‑1] provide direct head‑to‑head evidence that DHC achieves the highest α₁ selectivity ratio among yohimbine‑class analogs, enabling cleaner interpretation of α₁‑mediated cardiovascular and CNS responses.

Antihypertensive Lead Development with Extended Duration Requirements

DHC's vasorelaxation IC₅₀ of 6.73 μg/mL in aortic rings [REFS‑2] and its longer duration of blood‑pressure lowering compared with raubasine (disclosed in US patent 4,528,289) [REFS‑3] position DHC as a starting point for antihypertensive programs where once‑daily dosing potential and sustained efficacy are critical selection parameters. The compound's chemical stability (thermodynamic preference over hirsutine) further supports formulation development.

Antileishmanial Screening with Built‑In Polypharmacology and Low Cytotoxicity

For neglected tropical disease screening cascades, DHC provides antileishmanial potency (IC₅₀ ≈ 3 μM against L. major) equivalent to corynantheine and corynantheidine, combined with low cytotoxicity in both drug‑sensitive and multidrug‑resistant cell lines [REFS‑4]. The lack of P‑gp substrate liability and absence of antiplasmodial activity enable parasite‑selective profiling and potential host‑directed combination strategies leveraging DHC's cardiovascular effects.

NMR‑Based Conformational Studies: Slow Exchange Enables Direct Observation of Two Discrete Conformers

The 39‑fold slower rotamer exchange rate of DHC (9 s⁻¹ at 0 °C) compared with corynantheine (350 s⁻¹) makes DHC uniquely suitable as a model system for studying side‑chain conformational dynamics by ¹H NMR and NOESY [REFS‑5]. Researchers can directly observe and assign two discrete conformers at ambient and sub‑ambient temperatures, providing experimental benchmarks for computational force‑field validation and molecular docking studies.

Quote Request

Request a Quote for Dihydrocorynantheine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.